

Evolutionary Conservation of the Granulysin Gene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

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Abstract

Granulysin (GNLY) is a cytotoxic and proinflammatory molecule crucial to the host's defense against pathogens and tumors.[1] Expressed by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, it belongs to the saposin-like protein (SAPLIP) family and exerts its function by disrupting the membranes of target cells.[1][2][3] Understanding the evolutionary conservation of the granulysin gene is paramount for elucidating its fundamental immunological roles and for the development of novel therapeutics. This guide provides a comprehensive overview of the genomic organization, sequence and functional conservation, and phylogenetic relationships of granulysin. It details key experimental methodologies and visualizes critical pathways, offering a technical resource for professionals in immunology and drug development.

Introduction to Granulysin

First identified through subtractive hybridization of activated human T-lymphocytes, granulysin is a key effector molecule in cell-mediated immunity.[1][4] The human GNLY gene is located on chromosome 2p11.2 and consists of 5 exons.[2][5] It encodes a 15 kDa precursor protein, which can be processed into a biologically active 9 kDa form.[1][4][5] While the 15 kDa form is

constitutively secreted and has roles in activating dendritic cells, the 9 kDa form is stored in the cytotoxic granules of NK cells and CTLs alongside perforin and granzymes.[1][3][4] Upon target cell recognition, the 9 kDa granulysin is released and mediates the lysis of a broad spectrum of microbes—including bacteria, fungi, and parasites—and tumor cells.[1][4][6][7]

Genomic Organization and Orthologs

The granulysin gene is a member of the saposin-like protein (SAPLIP) family.[1][2][8] Proteins in this family, despite limited amino acid homology, share a conserved structure of five alpha-helices, suggesting convergent evolution towards a common function of lipid interaction.[2][9] Orthologs of granulysin have been identified in various vertebrate species, indicating a conserved role in the immune system. Notably, while present in humans, pigs (as NK-lysin), and cattle, a direct ortholog has not been found in rodents, which has implications for in vivo modeling of its function.[2][5][10] The cattle genome is unique in that it possesses four functional NK-lysin genes.[11]

Table 1: Granulysin Orthologs and Genomic Information

Species	Gene Name	Chromosome Location	Protein Size (precursor)	Key Features
Homo sapiens (Human)	GNLY	2p11.2	15 kDa	Broad antimicrobial and anti-tumor activity.[1]
Sus scrofa (Pig)	NK-lysin	-	~15 kDa	Structurally and functionally similar to human granulysin.[6][9][11]
Bos taurus (Cattle)	NK-lysin (4 genes)	-	-	Four functional genes with tissue-specific expression.[11]
Gallus gallus (Chicken)	NK-lysin (putative)	-	-	Putative ortholog with conserved antibacterial domain structure.[12]
Mus musculus (Mouse)	None	-	-	Lacks a direct granulysin ortholog.[2][10]

Sequence, Structural, and Functional Conservation

Despite variations in amino acid sequences, the core structure and function of granulysin and its orthologs are remarkably conserved.

Structural Conservation

Granulysin and its ortholog, NK-lysin, are cationic proteins that fold into a characteristic five- α -helix structure stabilized by disulfide bridges.[2][9][13] This three-dimensional architecture is crucial for its function. Homology modeling reveals that even with moderate residue identity

(e.g., ~33-35% between human granulysin and porcine NK-lysin), the overall fold and spatial positioning of key basic residues (arginine and lysine) are highly conserved.[12][13] These cationic residues are critical for interacting with the negatively charged membranes of microbial and tumor cells.[1]

Functional Conservation

The primary function of granulysin—membrane disruption—is conserved across species. Experimental evidence demonstrates that human granulysin, porcine NK-lysin, and bovine NK-lysin all possess potent antimicrobial activity against a wide array of pathogens.[9][11]

- **Antimicrobial Activity:** Recombinant 9 kDa granulysin is lethal to gram-positive and gram-negative bacteria, fungi (like *Cryptococcus neoformans*), and parasites (such as the agents of tuberculosis and malaria).[1]
- **Mechanism:** Granulysin acts by creating pores in cholesterol-poor microbial membranes, leading to ion flux, disruption of metabolic processes, and cell death.[1][2]
- **Tumoricidal Activity:** The 9 kDa form is also broadly tumoricidal, inducing apoptosis in cancer cells through membrane disruption, calcium influx, and subsequent activation of mitochondrial damage pathways.[1][14][15]

A comparative study highlighted the differential efficacy of granulysin orthologs. Against Shiga toxin-producing *E. coli*, porcine NK-lysin (pNKL) and bovine NK-lysin (bNK2A) were significantly more effective than human granulysin (hGRNL), demonstrating functional nuances despite structural similarity.[11]

Table 2: Comparative Antimicrobial Activity (MIC in μM)

Peptide	Target Organism	MIC (μM)	Reference
Human Granulysin (hGRNL)	E. coli O157:H7	200	[11]
Bovine NK-lysin (bNK2A)	E. coli O157:H7	12.5 - 25	[11]
Porcine NK-lysin (pNKL)	E. coli O157:H7	6.25	[11]

Key Experimental Methodologies

Studying the evolutionary conservation of a gene like granulysin involves a multi-step process combining computational and experimental approaches.

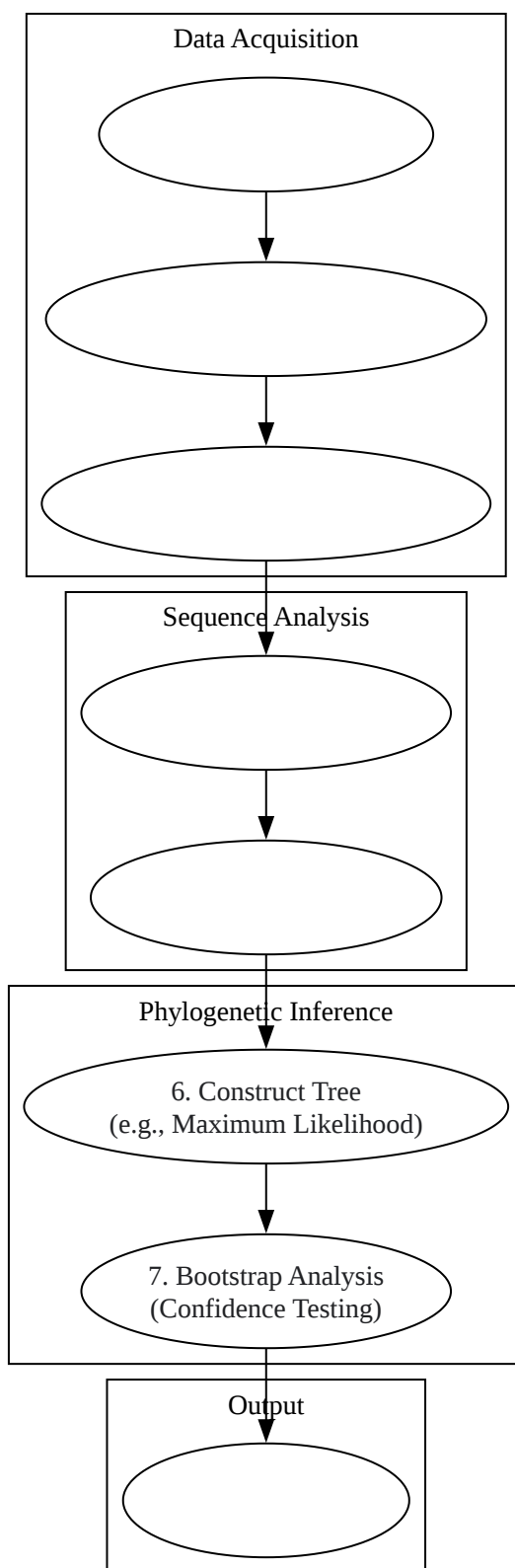
Protocol: Identification of Orthologs and Phylogenetic Analysis

This protocol outlines a general workflow for identifying granulysin orthologs and constructing a phylogenetic tree.

- Sequence Retrieval:
 - Obtain the reference protein sequence for human granulysin (e.g., from NCBI Gene or UniProt).[7][16]
 - Use this sequence as a query in a BLAST (Basic Local Alignment Search Tool) search against protein databases of various target species.[17] Prioritize searches against reference genomes to ensure high-quality annotations.
- Homology Assessment:
 - Identify sequences with significant E-values and sequence similarity. These are potential orthologs.
 - Perform a reciprocal BLAST search: Use the potential ortholog sequence from the target species to BLAST back against the human genome. A top hit to the original granulysin

gene strengthens the orthology assignment.

- Multiple Sequence Alignment (MSA):
 - Collect all identified orthologous sequences in FASTA format.
 - Use an MSA tool like ClustalW or MUSCLE to align the sequences.[18] This step is crucial for identifying conserved domains and regions of variation. For coding sequences, it is important to align by codons to maintain the reading frame.[18]
- Phylogenetic Tree Construction:
 - Use the aligned sequences as input for phylogenetic software (e.g., MEGA, PhyML).[17]
[18]
 - Method Selection: Choose an appropriate tree-building method. Common methods include:
 - Distance-Matrix (e.g., Neighbor-Joining): Fast, good for initial analysis.[19]
 - Character-Based (e.g., Maximum Likelihood, Bayesian Inference): More computationally intensive but generally considered more accurate as they evaluate evolutionary models.[19]
 - Model Selection: Use the software's tools to determine the best-fit model of protein evolution for the dataset (e.g., JTT, WAG).[18]
 - Tree Evaluation: Assess the reliability of the tree topology using bootstrap analysis (typically 1000 replicates). Higher bootstrap values at nodes indicate greater confidence in the branching order.
- Tree Visualization and Interpretation:
 - Use the software's visualization tools to render the phylogenetic tree, showing the evolutionary relationships between the granulysin orthologs.[17]



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Caption: Workflow for identifying orthologs and constructing a phylogenetic tree.

Signaling and Functional Pathways

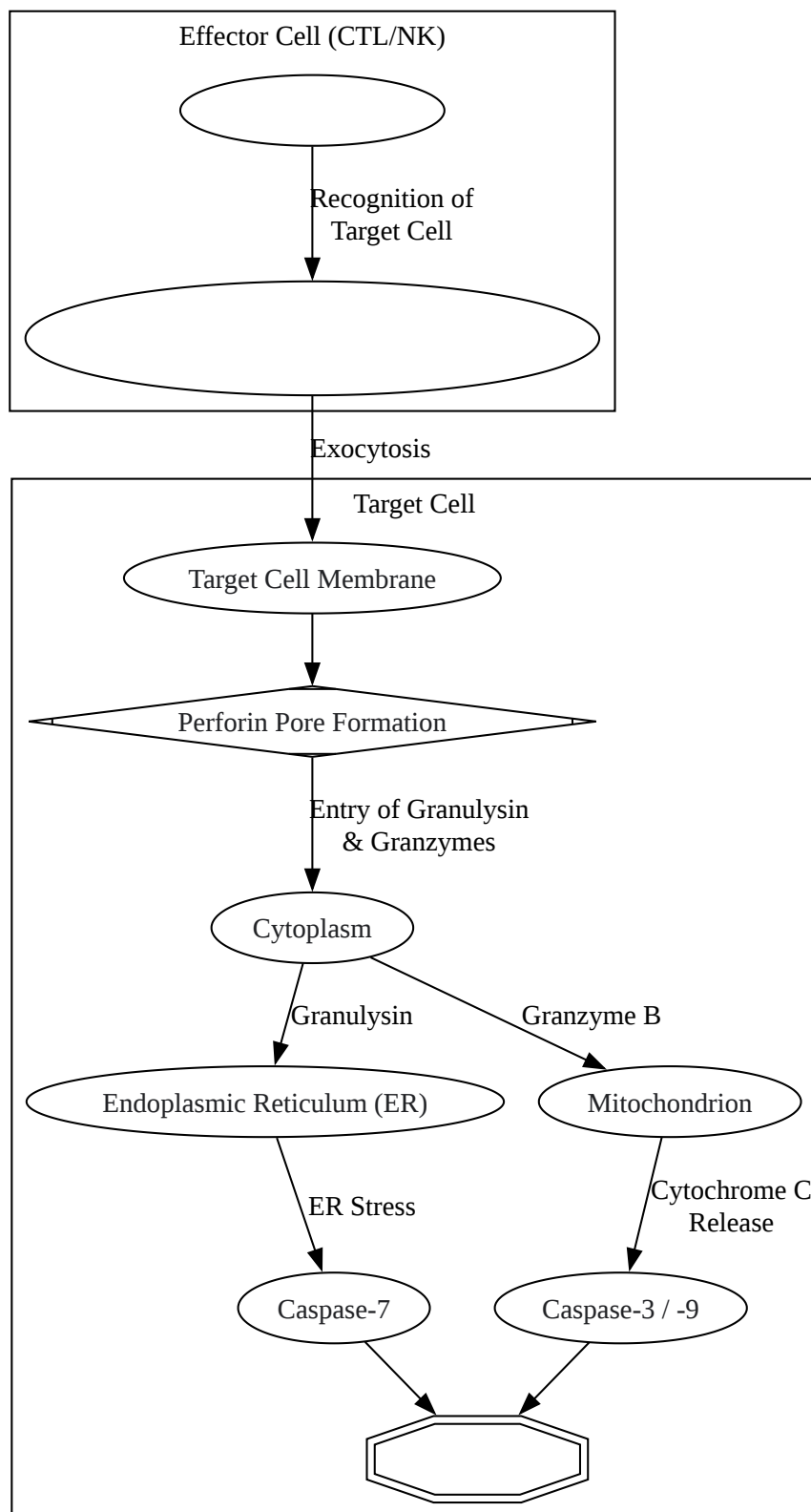
Granulysin is involved in complex cytotoxic processes. Its mechanism differs depending on whether it is delivered by a cytotoxic cell or applied as a recombinant protein.

Granule Exocytosis Pathway

The primary physiological delivery mechanism is through the granule exocytosis pathway.[\[15\]](#)

- Recognition: A CTL or NK cell recognizes a target cell (e.g., a tumor cell or virus-infected cell).
- Granule Release: The effector cell releases the contents of its cytotoxic granules, including perforin, granzymes, and 9 kDa granulysin, into the immunological synapse.[\[15\]](#)
- Perforin Action: Perforin forms pores in the target cell membrane.[\[15\]](#)
- Granulysin and Granzyme Entry: These pores allow granulysin and granzymes to enter the target cell's cytoplasm.[\[15\]](#)
- Apoptosis Induction:
 - Granulysin-Mediated: Cell-delivered granulysin induces stress on the endoplasmic reticulum and activates caspase-7.[\[15\]](#)[\[20\]](#)
 - Granzyme-Mediated: Granzymes activate separate apoptotic pathways, often involving mitochondrial damage and activation of caspases-3 and -9.[\[20\]](#)

This multi-pronged attack ensures efficient elimination of target cells and prevents the development of resistance.[\[20\]](#)



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Caption: Granulysin and granzymes induce apoptosis via distinct pathways.

Direct Action of Recombinant Granulysin

When applied directly, recombinant 9 kDa granulysin initiates cell death through a pathway centered on mitochondrial damage.[15][20]

- **Binding:** Positively charged granulysin binds to the target cell surface.[14]
- **Membrane Disruption:** It disrupts the membrane, causing a rapid influx of Ca^{2+} and efflux of K^+ . [4][14]
- **Mitochondrial Damage:** The ion imbalance leads to mitochondrial depolarization, release of cytochrome c, and production of reactive oxygen species (ROS).[4][20]
- **Apoptosis:** The release of mitochondrial factors activates the caspase cascade, leading to apoptosis.[14][15]

This direct lytic and pro-apoptotic activity is the basis for its consideration as a therapeutic agent.

Implications for Drug Development

The evolutionary conservation of granulysin's structure and cytotoxic function makes it an attractive candidate for therapeutic development.

- **Novel Antibiotics:** Peptides derived from the functional domains of granulysin and its orthologs (like NK-lysin) are being explored as novel antibiotics.[1][21] Their mechanism of direct membrane disruption is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways.
- **Cancer Immunotherapy:** The potent tumoricidal activity of granulysin is highly relevant. Low granulysin expression in NK cells has been correlated with tumor progression.[1] Strategies to enhance granulysin expression or deliver granulysin-based molecules to tumor sites could represent a powerful immunotherapeutic approach.
- **Biomarker Potential:** Granulysin levels are being investigated as potential biomarkers in transplantation (graft-versus-host disease) and various infectious and autoimmune diseases. [4]

Conclusion

The granulysin gene exhibits significant evolutionary conservation in its core structure and function across a wide range of vertebrate species. While the amino acid sequence may vary, the characteristic five-helix fold and its potent cytolytic activity against microbial and neoplastic cells are maintained. This conservation underscores its fundamental role in the innate and adaptive immune systems. The detailed understanding of its phylogenetic relationships, functional pathways, and the methodologies used to study it provides a solid foundation for researchers and drug developers aiming to harness its therapeutic potential. The absence of a direct ortholog in rodents highlights the importance of using alternative models, such as granulysin-transgenic mice, for preclinical evaluation.[1][10]

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References

- [1. Biology and clinical relevance of granulysin - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Granulysin: Killer lymphocyte safeguard against microbes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Granulysin, a new human cytolytic granule-associated protein with possible involvement in cell-mediated cytotoxicity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. Granulysin \(Lymphokine LAG-2, T-cell activation protein 519, GNLY, LAG2, NKG5, TLA519\) | BioVendor R&D \[biovendor.com\]](#)
- [5. GNLY - Wikipedia \[en.wikipedia.org\]](#)
- [6. Granulysin: a novel antimicrobial peptide of cytolytic T lymphocytes and natural killer cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [7. uniprot.org \[uniprot.org\]](#)
- [8. genecards.org \[genecards.org\]](#)
- [9. Conserved Structure and Function in the Granulysin and NK-Lysin Peptide Family - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [10. Granulysin, Granzymes and Perforin in Bacterial Immune Defense - Judy Lieberman \[grantome.com\]](#)
- [11. Comparative evaluation of antimicrobial activity of human granulysin, bovine and porcine NK-lysins against Shiga toxin-producing Escherichia coli O157:H7 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. Conserved structure and function in the granulysin and NK-lysin peptide family - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. Comparative Modeling of Amoebapores and Granulysin Ba... \[degruyterbrill.com\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. Cell Death Mechanisms at the Maternal-Fetal Interface: Insights into the Role of Granulysin - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. GNLY granulysin \[Homo sapiens \(human\)\] - Gene - NCBI \[ncbi.nlm.nih.gov\]](#)
- [17. Phylogenetic Tree Construction - James White Laboratory \[sites.rutgers.edu\]](#)
- [18. megasoftware.net \[megasoftware.net\]](#)
- [19. go.zageno.com \[go.zageno.com\]](#)
- [20. Granulysin Delivered by Cytotoxic Cells Damages Endoplasmic Reticulum and Activates Caspase-7 in Target Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. Granulysin: a novel antimicrobial - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Evolutionary Conservation of the Granulysin Gene: A Technical Guide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1250205/docs#evolutionary-conservation-of-the-granulysin-gene-a-technical-guide\]](#)

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